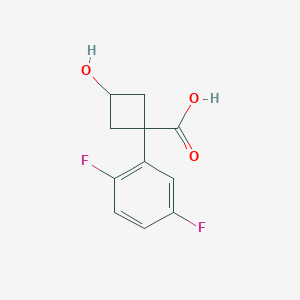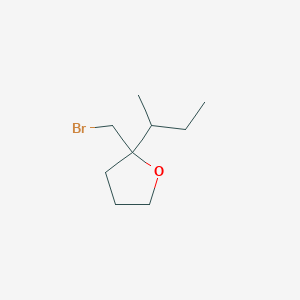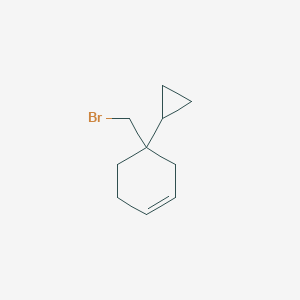
Methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate is a complex organic compound featuring a thiophene ring, an oxirane ring, and a carboxylate ester group. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate typically involves the reaction of 5-methylthiophene-2-carboxylic acid with appropriate chlorinating agents and epoxidation reagents under controlled conditions. The process may include steps such as esterification, chlorination, and epoxidation .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, diols, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and corrosion inhibitors
Mecanismo De Acción
The mechanism of action of methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or DNA. This interaction can disrupt normal cellular functions and induce biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)propanoate: Similar structure but lacks the oxirane ring.
Methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)butanoate: Similar structure with an extended carbon chain.
Methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)pentanoate: Similar structure with a further extended carbon chain.
Uniqueness
Methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate is unique due to the presence of both the oxirane and thiophene rings, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C10H11ClO3S |
|---|---|
Peso molecular |
246.71 g/mol |
Nombre IUPAC |
methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate |
InChI |
InChI=1S/C10H11ClO3S/c1-6-4-5-7(15-6)9(2)10(11,14-9)8(12)13-3/h4-5H,1-3H3 |
Clave InChI |
IUGCWNAMQFNPGR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)C2(C(O2)(C(=O)OC)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-{[1-(Chloromethyl)cyclopropyl]methyl}cyclopent-1-ene](/img/structure/B13166127.png)

![3-amino-7-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13166131.png)



![(4-Aminobicyclo[3.1.0]hexan-1-YL)methanol](/img/structure/B13166161.png)

